(2E)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid
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Overview
Description
Ozolinone is a chemical compound known for its role as a loop diuretic. It is an active metabolite of etozoline, which was never marketed. The compound is characterized by its molecular formula C11H16N2O3S and a molar mass of 256.32 g·mol−1 . Ozolinone has been studied for its effects on renal function and diuresis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ozolinone can be synthesized through various chemical reactions involving its precursor, etozoline. The synthesis typically involves the formation of the thiazolidine ring, which is a key structural component of ozolinone. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of ozolinone .
Industrial Production Methods
Industrial production of ozolinone involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The methods used in industrial production are often proprietary and may involve advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Ozolinone undergoes various chemical reactions, including:
Oxidation: Ozolinone can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert ozolinone into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the ozolinone molecule.
Common Reagents and Conditions
Common reagents used in the reactions of ozolinone include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of ozolinone depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of ozolinone, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Ozolinone has been extensively studied for its scientific research applications, including:
Mechanism of Action
Ozolinone exerts its effects primarily through its action on the renal system. It increases urine flow and the excretion of sodium and chloride ions. The mechanism involves the inhibition of sodium and chloride reabsorption in the loop of Henle, a part of the nephron in the kidney. This inhibition leads to increased urine production and diuresis . The molecular targets of ozolinone include ion transporters and channels in the renal tubules .
Comparison with Similar Compounds
Similar Compounds
Etozoline: The prodrug of ozolinone, which is rapidly metabolized to form ozolinone.
Furosemide: Another loop diuretic with a similar mechanism of action but different chemical structure.
Azosemide: A loop diuretic with a different pharmacokinetic profile compared to ozolinone.
Muzolimine: A loop diuretic with a longer half-life and different pharmacokinetic properties.
Uniqueness of Ozolinone
Ozolinone is unique due to its specific chemical structure and its role as an active metabolite of etozoline. Its stereospecific effects on renal function and diuresis distinguish it from other loop diuretics. Additionally, ozolinone’s ability to inhibit chloride secretion in the colon further highlights its unique pharmacological properties .
Properties
Molecular Formula |
C11H16N2O3S |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
(2E)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid |
InChI |
InChI=1S/C11H16N2O3S/c1-12-8(7-9(14)15)17-11(10(12)16)13-5-3-2-4-6-13/h7,11H,2-6H2,1H3,(H,14,15)/b8-7+ |
InChI Key |
NQFBZYYUAFJYNS-BQYQJAHWSA-N |
Isomeric SMILES |
CN1/C(=C\C(=O)O)/SC(C1=O)N2CCCCC2 |
Canonical SMILES |
CN1C(=CC(=O)O)SC(C1=O)N2CCCCC2 |
Origin of Product |
United States |
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